

# HDAC6 score predictive biomarker Ricolinostat response breast cancer

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Ricolinostat

CAS No.: 1316214-52-4

Cat. No.: S548554

[Get Quote](#)

## Clinical and Preclinical Evidence Summary

The table below summarizes the key quantitative findings from the study that established the predictive value of the HDAC6 score.

| Aspect                         | Findings                                                                                                                                            | Context/Implication                                                                                      |
|--------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------|
| <b>Patient Population</b>      | ~30% of analyzed breast cancers (~3,000 samples) [1] [2]                                                                                            | Identifies a significant subset of patients who may benefit from HDAC6 inhibitor therapy.                |
| <b>Associated Subtype</b>      | Enriched in <b>HR+/HER2-</b> and <b>HER2+</b> subtypes [1]                                                                                          | Guides targeting of therapy to specific breast cancer molecular profiles.                                |
| <b>Clinical Trial Results</b>  | Combination of Ricolinostat & nab-paclitaxel was <b>safe &amp; well-tolerated</b> ; clinical activity seen in <b>HR+/HER2-</b> MBC patients [1] [3] | Supports feasibility of this combination and shows promise in a defined patient group.                   |
| <b>Preclinical Correlation</b> | Strong inverse correlation ( $R = -0.51$ , $p=0.03$ ) between HDAC6 score & IC50 of Ricolinostat in 14 BC cell lines [1]                            | Validates the score's predictive power in laboratory models; higher score indicates greater sensitivity. |

| Aspect             | Findings                                                                                           | Context/Implication                                                        |
|--------------------|----------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------|
| Proposed Mechanism | Ricolinostat induces <b>hyperacetylation &amp; degradation of c-Myc</b> in sensitive cells [1] [2] | Links HDAC6 inhibition to the disruption of a key oncoprotein's stability. |

## Experimental Protocols and Key Methodologies

For researchers looking to validate or build upon these findings, here are the core methodologies from the key study.

- **1. HDAC6 Score Calculation:** The score is derived using a **network-based algorithm** [1] [2].
  - **Algorithm Used: NetBID** (Data-driven Network-Based Bayesian Inference of Drivers) [1].
  - **Input Data (Regulon):** A set of genes transcriptionally regulated by HDAC6, reverse-engineered from large breast cancer transcriptomic datasets (TCGA and METABRIC) using the **SJARACNe** algorithm [1].
  - **Calculation:** The HDAC6 score is computed by summarizing the expression values of all genes in the HDAC6-specific regulon, providing a quantitative measure of HDAC6 pathway activity in a given tumor sample [1].
- **2. In-Vitro Validation (Cell Line Sensitivity)**
  - **Cell Models:** 14 breast cancer cell lines representing major molecular subtypes, with pre-calculated HDAC6 scores from CCLE (Cancer Cell Line Encyclopedia) data [1].
  - **Drug Sensitivity Assay:** Cells were treated with a 8-point dose range of **Ricolinostat** (0 to 30  $\mu$ M). **IC50 values** (half-maximal inhibitory concentration) were determined from dose-response curves [1].
  - **Statistical Analysis:** Spearman's correlation analysis was performed between the HDAC6 score and the calculated IC50 values to assess the predictive relationship [1].
- **3. In-Vivo & Clinical Validation**
  - **Clinical Trial Design:** A **Phase Ib dose-escalation trial** (NCT02632071) of **Ricolinostat** in combination with nab-paclitaxel in patients with metastatic breast cancer [1] [2] [3].
  - **Biomarker Analysis:** Tumor specimens from trial patients were analyzed using the **OncoTarget** platform to calculate the HDAC6 score. This score was then retrospectively correlated with clinical outcomes to evaluate its predictive potential [1] [3].

## Proposed Mechanism of Action

The research suggests that the anticancer effect of **Ricolinostat** in sensitive cells is linked to the degradation of the c-Myc oncoprotein. The diagram below illustrates this proposed signaling pathway.



[Click to download full resolution via product page](#)

## Research Considerations and Future Directions

While the HDAC6 score is a promising tool, there are important limitations and areas for future development.

- Current Limitations: The HDAC6 score requires refinement, as some patients with triple-negative breast cancer (TNBC) also responded to the therapy, suggesting the biomarker is not yet perfectly specific [3]. Furthermore, the current score is based on total RNA-seq profiles, which may present challenges for standardized clinical diagnostic development [3].
- Future Work: The research team aims to optimize the HDAC6 regulon and develop a simpler, FDA-acceptable clinical test kit, potentially similar to a targeted RNA-sequencing panel or a PAM50-like kit [3]. Efforts are also underway to validate the score in other cancer types, such as hematologic cancers, and with other HDAC6 inhibitors beyond **Ricolinostat** [3].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Network-based assessment of HDAC6 activity predicts pre- ... [pmc.ncbi.nlm.nih.gov]
2. Network-based assessment of HDAC6 activity predicts ... [scholars.mssm.edu]
3. Gene Expression Score IDs Breast Cancer Patients ... [letlifehappen.com]

To cite this document: Smolecule. [HDAC6 score predictive biomarker Ricolinostat response breast cancer]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548554#hdac6-score-predictive-biomarker-ricolinostat-response-breast-cancer>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)